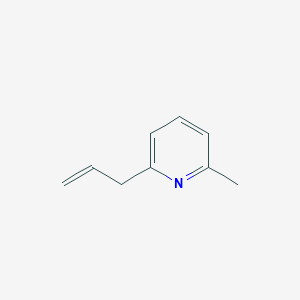

3-(6-Methyl-2-pyridyl)-1-propene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-prop-2-enylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-3-5-9-7-4-6-8(2)10-9/h3-4,6-7H,1,5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWFOGMNXWMGGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Chemical Compound

Retrosynthetic Analysis Approaches for Pyridyl-Alkenyl Structures

Retrosynthetic analysis is a powerful technique for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. lakotalakes.comyoutube.comamazonaws.com For a pyridyl-alkenyl structure like 3-(6-methyl-2-pyridyl)-1-propene, the primary disconnection points are the carbon-carbon bonds of the alkenyl group and the bond connecting the alkenyl chain to the pyridine (B92270) ring.

A common retrosynthetic strategy involves disconnecting the bond between the pyridine ring and the propene chain. This leads to a pyridyl nucleophile or electrophile and a corresponding three-carbon alkenyl partner. For instance, a disconnection could suggest a reaction between a 2-halopyridine derivative and an allyl organometallic reagent. advancechemjournal.comyoutube.com Another approach is to build the alkene functionality at a later stage, perhaps from a precursor already attached to the pyridine ring. This might involve an elimination reaction or a Wittig-type olefination.

The choice of disconnection is guided by the availability of reliable and high-yielding reactions to form the corresponding bond in the forward synthesis. Key considerations include the regioselectivity of the reactions, especially when dealing with substituted pyridines, and the compatibility of functional groups on both fragments.

Development of Novel and Efficient Synthetic Routes to this compound

The synthesis of this compound can be achieved through various modern synthetic methodologies, including catalytic cross-coupling reactions and metal-free approaches.

Catalytic Cross-Coupling Strategies for Pyridine-Alkene Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. sigmaaldrich.comwikipedia.org Reactions such as the Suzuki, Stille, and Negishi couplings are widely employed to connect a pyridyl unit to an alkenyl fragment. libretexts.org

In the context of synthesizing this compound, a typical approach would involve the reaction of a 2-halo-6-methylpyridine with an allyl-organometallic reagent. For example, a Suzuki coupling would utilize allylboronic acid or one of its esters, while a Stille coupling would employ an allyltin (B8295985) reagent. libretexts.org These reactions are known for their high efficiency and functional group tolerance. The general mechanism for these palladium-catalyzed reactions involves an oxidative addition of the halopyridine to the Pd(0) catalyst, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the final product and regenerate the catalyst. wikipedia.org

Recent advancements in ligand and catalyst design have further expanded the scope and efficiency of these reactions, allowing for milder reaction conditions and the coupling of more challenging substrates. nih.gov

Metal-Free Approaches and Organocatalysis in Olefination Reactions

While transition-metal catalysis is powerful, there is a growing interest in developing metal-free synthetic methods to avoid potential metal contamination in the final products. jiaolei.grouprsc.org For the synthesis of pyridyl-alkenes, metal-free olefination reactions present a viable alternative.

One such approach involves the generation of pyridyl radicals that can then react with suitable alkene precursors. researchgate.net Another strategy is the use of organocatalysis. For instance, a Wittig-type reaction, which is a classic metal-free olefination method, could be envisioned where a pyridyl-substituted phosphonium (B103445) ylide reacts with formaldehyde.

Furthermore, recent research has explored the use of N-aminopyridinium salts as precursors to amidyl radicals in photoredox-catalyzed reactions for C-H functionalization, offering a novel metal-free pathway. acs.org The development of metal-free aziridination of unactivated olefins also presents interesting possibilities for subsequent transformations into pyridyl-alkenyl structures. nih.gov

Optimization of Reaction Conditions for Improved Efficiency and Selectivity

The efficiency and selectivity of any synthetic route are highly dependent on the reaction conditions. For the synthesis of this compound, several factors need to be optimized.

| Parameter | Considerations for Optimization |

| Catalyst System | For cross-coupling reactions, the choice of palladium precursor and ligand is crucial. Ligands can influence the rate of oxidative addition and reductive elimination, as well as the stability of the catalytic species. |

| Solvent | The polarity and coordinating ability of the solvent can significantly affect reaction rates and yields. Aprotic polar solvents like DMF, DMSO, or THF are commonly used. |

| Base | In many cross-coupling reactions, a base is required to facilitate the catalytic cycle. The strength and nature of the base (e.g., carbonates, phosphates, alkoxides) must be carefully selected. |

| Temperature | Reaction temperatures can range from room temperature to elevated temperatures. Optimization is necessary to ensure a reasonable reaction rate while minimizing side reactions. |

| Reactant Stoichiometry | The ratio of the pyridyl precursor to the alkenyl partner can influence the yield and minimize the formation of homocoupled byproducts. |

By systematically varying these parameters, chemists can develop a robust and efficient process for the synthesis of the target compound.

Precursor Synthesis and Targeted Functionalization Strategies

The successful synthesis of this compound heavily relies on the availability of suitably functionalized precursors, particularly 6-methyl-2-substituted pyridine derivatives.

Chemo- and Regioselective Preparations of 6-Methyl-2-substituted Pyridine Derivatives

The selective functionalization of the pyridine ring is a well-established but often challenging task in organic synthesis. researchgate.net For the synthesis of 6-methyl-2-substituted pyridines, several strategies can be employed.

Direct C-H activation at the 2-position of 6-methylpyridine (α-picoline) offers a direct route to introduce various functional groups. Palladium-catalyzed C-H activation/cross-coupling reactions have been developed for this purpose. acs.org

Alternatively, starting from a pre-functionalized pyridine, such as 2,6-lutidine, one methyl group can be selectively functionalized. This often involves deprotonation with a strong base followed by reaction with an electrophile. The regioselectivity of deprotonation can be influenced by the choice of base and reaction conditions. nih.gov

Another approach is to construct the pyridine ring itself with the desired substitution pattern. Multi-component reactions, for example, can provide a convergent and efficient way to synthesize highly substituted pyridines. nih.gov The Hantzsch pyridine synthesis is a classic example of a multicomponent reaction that can be adapted to produce specific substitution patterns. lakotalakes.com

The synthesis of bis(β-diketone) compounds derived from pyridine-2,6-dicarboxylate (B1240393) offers a versatile platform for further functionalization. scirp.org These precursors can undergo various transformations to introduce different substituents at the 2- and 6-positions.

Stereoselective Synthesis Considerations for Related Pyridyl-Propene Frameworks

The stereoselective synthesis of pyridyl-propene frameworks, particularly those with a chiral center at the carbon atom adjacent to the pyridine ring, is a significant challenge in organic synthesis. The development of methodologies to control the stereochemistry at this position is crucial for accessing enantioenriched compounds with potential applications in medicinal chemistry and materials science. This section will focus on the key strategies employed for the stereoselective construction of frameworks related to this compound, primarily through the asymmetric allylation of pyridyl aldehydes and imines.

A prominent and effective method for establishing a chiral center is the catalytic asymmetric addition of an allyl group to a carbonyl or imine function. In the context of pyridyl-propene synthesis, this involves the reaction of a suitable pyridyl electrophile, such as 6-methyl-2-formylpyridine, with an allylating agent in the presence of a chiral catalyst.

One successful approach involves the use of chiral Lewis acid catalysts to activate the pyridyl aldehyde and control the facial selectivity of the nucleophilic attack by an allylic reagent. For instance, chiral indium(III)-PYBOX complexes have been demonstrated to be effective catalysts for the enantioselective allylation of various aldehydes with allyltributylstannane. nih.govrsc.org The application of this methodology to pyridyl aldehydes would provide a direct route to chiral homoallylic alcohols, which are immediate precursors to the desired pyridyl-propene framework. The stereochemical outcome of this reaction is highly dependent on the structure of the chiral ligand and the reaction conditions.

The general mechanism for Lewis acid-catalyzed allylation involves the coordination of the Lewis acid to the carbonyl oxygen of the aldehyde, which increases its electrophilicity. The chiral ligand environment around the metal center then directs the incoming allyl nucleophile to one of the two enantiotopic faces of the aldehyde, leading to the formation of one enantiomer of the homoallylic alcohol in excess. acs.org

Table 1: Enantioselective Allylation of Aldehydes using a Chiral In(III)-PYBOX Catalyst This table is based on data for a range of aldehydes and illustrates the potential of the methodology for pyridyl substrates.

| Entry | Aldehyde Substrate | Catalyst Loading (mol%) | Enantiomeric Excess (ee, %) | Yield (%) |

| 1 | Benzaldehyde | 20 | 93 | 85 |

| 2 | 4-Nitrobenzaldehyde | 20 | 91 | 90 |

| 3 | 2-Naphthaldehyde | 20 | 92 | 88 |

| 4 | Cinnamaldehyde | 20 | 85 | 75 |

| 5 | Cyclohexanecarboxaldehyde | 20 | 88 | 80 |

| Data sourced from studies on various aldehydes, demonstrating the catalyst system's effectiveness. nih.govrsc.org |

Another powerful strategy for the stereoselective synthesis of related frameworks is the asymmetric allylation of imines. This approach provides access to chiral homoallylic amines, which can be valuable building blocks. The reaction of an in situ-formed N-Fmoc-protected imine with allyltrimethylsilane, catalyzed by a chiral disulfonimide, has been shown to produce homoallylic amines with high enantioselectivity. nih.gov Adapting this method to imines derived from 6-methyl-2-formylpyridine would offer a direct pathway to chiral amines with the desired pyridyl-propene structure.

Table 2: Organocatalytic Enantioselective Allylation of Imines This table presents data for the synthesis of homoallylic amines from various aldehydes, indicating the potential for pyridyl-derived imines.

| Entry | Aldehyde for Imine Formation | Catalyst | Enantiomeric Excess (ee, %) | Yield (%) |

| 1 | Benzaldehyde | Chiral Disulfonimide | 97 | 84 |

| 2 | 4-Chlorobenzaldehyde | Chiral Disulfonimide | 96 | 75 |

| 3 | 3-Bromobenzaldehyde | Chiral Disulfonimide | 95 | 80 |

| 4 | 2-Thiophenecarboxaldehyde | Chiral Disulfonimide | 92 | 65 |

| 5 | Isovaleraldehyde | Chiral Disulfonimide | 82 | 70 |

| Data from research on the Hosomi–Sakurai reaction of various imines. nih.gov |

Furthermore, palladium-catalyzed asymmetric allylic alkylation (AAA) represents a versatile and widely used method for the construction of stereogenic centers. While direct C-H allylation of pyridines is an emerging field, the allylation of pre-functionalized pyridines or related heterocycles is well-established. For instance, the dual palladium/photoredox-catalyzed AAA of vinyl cyclic carbonates can generate homoallylic alcohols with vicinal tetrasubstituted carbon centers with good regio- and enantiocontrol. chemrxiv.org The principles of these catalytic systems, often employing chiral phosphine-based ligands, could be applied to substrates bearing a pyridyl moiety.

The diastereoselective addition of allyl nucleophiles to chiral aldehydes or imines containing a pyridyl group is another important consideration. For example, the aldol (B89426) reaction between a silyl-protected aldehyde and a dibutylboron enolate derived from a chiral oxazolidinone has been used to synthesize intermediates with moderate to good diastereoselectivity. nih.gov This approach could be envisioned for the synthesis of more complex pyridyl-propene frameworks where stereochemistry is installed in a stepwise manner. The stereochemical outcome is often governed by the inherent facial bias of the chiral substrate and the geometry of the transition state.

Investigations into the Chemical Reactivity and Transformation Pathways

Reactivity of the Propene Double Bond in 3-(6-Methyl-2-pyridyl)-1-propene

The carbon-carbon double bond in the propene side chain is a site of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and cycloaddition reactions.

Electrophilic Additions and Cycloaddition Reactions (e.g., Diels-Alder)

Electrophilic Additions: The alkene functionality readily undergoes electrophilic addition reactions. ucla.edulibretexts.org In these reactions, an electrophile adds to the double bond, typically forming a carbocation intermediate which is then attacked by a nucleophile. libretexts.org The regioselectivity of such additions is generally governed by Markovnikov's rule, which predicts the formation of the more stable carbocation. ed.gov For instance, the reaction with hydrogen halides (HX) would be expected to yield a product where the halogen is attached to the more substituted carbon of the original double bond. libretexts.org

Cycloaddition Reactions: The propene double bond can also participate in cycloaddition reactions, most notably the Diels-Alder reaction. masterorganicchemistry.compearson.com This powerful ring-forming reaction involves the [4+2] cycloaddition of a conjugated diene to a dienophile (the alkene). masterorganicchemistry.comvaia.com For the Diels-Alder reaction to proceed efficiently, the dienophile is often substituted with electron-withdrawing groups, which enhances its reactivity. masterorganicchemistry.commasterorganicchemistry.com The stereochemistry of the reactants is maintained in the product, making it a highly stereospecific reaction. masterorganicchemistry.com While the unsubstituted propene group in this compound might be a less reactive dienophile, its participation in such reactions can be facilitated under appropriate conditions or with suitable dienes. Other forms of cycloadditions, such as [3+2] dipolar cycloadditions, are also known for forming five-membered heterocyclic rings. nih.govyoutube.com

Radical Initiated Transformations and Polymerization Research

The propene unit can be involved in transformations initiated by radicals. Research into the reductive coupling of similar alkenylpyridines has shown that radical intermediates can be generated and subsequently react. nih.gov For example, single electron transfer (SET) reduction of aldehydes or imines can produce ketyl or α-aminoalkyl radicals, which then add to Lewis acid-activated alkenylpyridines. nih.gov This highlights a pathway for forming new carbon-carbon bonds at the β-position of the pyridine (B92270) substituent. nih.gov

Furthermore, the alkene functionality presents the potential for polymerization. While specific research on the radical polymerization of this compound is not extensively detailed in the provided results, the general principles of olefin polymerization suggest its capability to form polymer chains.

Olefin Metathesis Studies

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those containing ruthenium or molybdenum. wikipedia.orgorganic-chemistry.org This reaction can be applied in several ways, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). masterorganicchemistry.comutc.edupsu.edu

Ring-closing metathesis (RCM) of a diene can form a cyclic alkene. masterorganicchemistry.comnih.gov In the context of this compound, if it were part of a larger molecule containing another terminal alkene, RCM could be employed to construct a carbocycle or a heterocycle. The mechanism proceeds through a metallacyclobutane intermediate. wikipedia.orgmasterorganicchemistry.com The success and regioselectivity of RCM can be influenced by factors such as chain length and steric hindrance. researchgate.netnih.gov While some attempts at ring-closing metathesis of certain enynes have been unsuccessful, the reaction is a viable strategy for many substrates. researchgate.net

Reactivity of the Pyridine Nucleus and Methyl Group

The pyridine ring and its methyl substituent offer additional sites for chemical modification, primarily through coordination with metals and functionalization reactions.

Coordination Chemistry with Transition Metals and Main Group Elements

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a good ligand for a wide variety of metal ions. wikipedia.orgjscimedcentral.com Alkenylpyridines, including structures similar to this compound, readily form complexes with transition metals such as palladium, ruthenium, nickel, and copper. jscimedcentral.comuleth.canih.gov Coordination typically occurs through the nitrogen atom. uleth.ca In some cases, both the nitrogen and the alkene can coordinate to the metal center. uleth.ca

The coordination of the pyridine nitrogen to a metal can influence the reactivity of the rest of the molecule. For instance, in palladium(II) complexes of alkenylpyridines, the coordination is primarily through the nitrogen atom. uleth.ca The formation of such complexes is a key step in many catalytic processes. A wide range of transition metal pyridine complexes with different geometries, such as octahedral and square planar, have been synthesized and characterized. wikipedia.orgjscimedcentral.com Main group elements, such as boron, can also coordinate with the pyridine nitrogen. uleth.ca

| Metal/Element | Coordination Mode | Resulting Complex Type | Reference |

| Palladium(II) | Primarily through nitrogen | trans-PdCl2L2 | uleth.ca |

| Ruthenium(II) | P,N,N'-coordination | [RuCl(PP)L]PF6 | nih.gov |

| Nickel(II) | Monodentate via nitrogen | Octahedral, Square Planar | jscimedcentral.com |

| Copper(I) | Monodentate via nitrogen | Tetrahedral | jscimedcentral.com |

| Silver(I) | Monodentate via nitrogen | Linear | jscimedcentral.com |

| Boron | Lewis acid-base adduct | Boron-containing compounds | uleth.ca |

Functionalization of the Pyridine Ring via Directed Metalation or Substitution Reactions

Direct functionalization of the pyridine ring can be challenging due to its electron-deficient nature. researchgate.netrsc.orgresearchgate.net However, several strategies exist to achieve this, including directed ortho-metalation (DoM). uwindsor.caorganic-chemistry.orgwikipedia.org In DoM, a directing group on the ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgwikipedia.orgbaranlab.org While the propene group itself is not a classical directing group, the nitrogen atom of the pyridine can direct metalation. However, direct lithiation of pyridine itself can be complicated by nucleophilic addition of the organolithium reagent. harvard.edu

The presence of the methyl group at the 6-position influences the regioselectivity of functionalization reactions. For 2-substituted pyridines, C5-selective borylation has been achieved. snnu.edu.cn Transition metal-catalyzed C-H functionalization is another powerful tool for modifying the pyridine ring. researchgate.netnih.gov For example, ortho-alkylation of pyridines with olefins can be achieved using rare-earth metal catalysts. nih.gov These methods provide pathways to introduce a variety of substituents onto the pyridine core, further expanding the synthetic utility of this compound. researchgate.netresearchgate.net

Transformations of the Methyl Group for Side Chain Elongation and Derivatization

The methyl group at the C6 position of the pyridine ring in this compound is a key handle for synthetic modifications, analogous to the well-studied reactivity of 2-picoline. wikipedia.orgymdb.cachemicalbook.com Its protons are sufficiently acidic to be removed by strong bases, generating a nucleophilic picolyl-type anion that can engage in various carbon-carbon bond-forming reactions for side chain elongation and derivatization.

The primary method for activating the methyl group involves deprotonation. Treatment with strong organolithium bases, such as butyllithium (B86547) (n-BuLi) or lithium diisopropylamide (LDA), generates the corresponding (6-methyl-2-pyridyl)methyllithium species. wikipedia.orgnih.gov This nucleophile readily reacts with a range of electrophiles. For instance, its reaction with epoxides, such as 1,2-epoxyoctane, yields alcohol adducts, effectively elongating the side chain. nih.gov Research has shown that using n-BuLi as the base can lead to slightly higher yields compared to LDA in such reactions. nih.gov

Further functionalization can be achieved by introducing activating groups at the α-position to the pyridine ring, which increases the acidity of the methyl protons. nih.gov Common transformations of the methyl group are summarized in the table below.

| Transformation | Reagents & Conditions | Product Type | Significance |

| Deprotonation/Alkylation | 1. n-BuLi or LDA, THF, -78 °C2. Electrophile (e.g., R-X, Epoxides) | Elongated side-chain | Forms new C-C bonds; versatile for building complex molecular architectures. nih.gov |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | Pyridine-2-carboxylic acid derivative | Introduces a carboxylic acid functionality, a key synthetic intermediate. wikipedia.orgchemicalbook.com |

| Condensation | Formaldehyde (CH₂O) | 2-vinylpyridine (B74390) derivative | Converts the methyl group into a reactive vinyl group, a precursor for polymers and other functional materials. wikipedia.org |

These reactions highlight the utility of the methyl group as a versatile anchor point for introducing new functional groups and extending the carbon skeleton, thereby enabling the synthesis of a diverse library of derivatives from the parent compound.

Multi-Component Reactions and Cascade Processes Involving the Compound

The alkenylpyridine moiety of this compound is an ideal participant in multi-component reactions (MCRs) and cascade processes, which allow for the rapid construction of complex molecular scaffolds in a single operation. sci-hub.box These reactions are highly valued for their efficiency and atom economy. researchgate.net

One notable transformation is the β-selective reductive coupling of alkenylpyridines with electrophiles like aldehydes and imines. nih.gov Through a synergistic mechanism involving photoredox and Lewis acid catalysis, it is possible to achieve a formal umpolung (polarity reversal) of the carbonyl or iminyl group. The process is initiated by a single electron transfer (SET) reduction of the aldehyde or imine, generating a ketyl or α-aminoalkyl radical. This radical species then adds to the β-position of the Lewis acid-activated alkenylpyridine, leading to the formation of a new carbon-carbon bond at a position that is typically non-nucleophilic. nih.gov This methodology provides a powerful route to novel molecular architectures containing the pyridine pharmacophore. nih.gov

Cascade reactions, where a single event triggers a sequence of intramolecular transformations, can also be initiated using the functionalities present in this compound. For example, reactions involving the in-situ generation of reactive intermediates can lead to complex heterocyclic systems. A transition-metal-free cascade approach has been developed for the synthesis of 2-alkoxy/2-sulfenylpyridines and dihydrofuro[2,3-b]pyridines by trapping an in-situ generated 1,4-oxazepine (B8637140) intermediate with alcohols or thiols. figshare.com While not starting from the exact title compound, the principles are applicable to its alkenylpyridine structure, suggesting pathways to novel fused-ring systems.

The table below outlines representative complex reactions applicable to the alkenylpyridine scaffold.

| Reaction Type | Key Features | Potential Products from this compound |

| β-Selective Reductive Coupling | Synergistic photoredox and Lewis acid catalysis; couples with aldehydes/imines. nih.gov | γ-substituted pyridinepropanols or propanamines. |

| Cascade Heteroannulation | Trapping of in-situ generated intermediates; transition-metal-free. figshare.com | Fused heterocyclic systems like dihydrofuro[2,3-b]pyridines. |

| Multi-component Synthesis | One-pot reactions combining three or more reactants to build complex molecules. researchgate.netorientjchem.org | Highly substituted pyridine or fused-pyridine derivatives. |

These advanced synthetic strategies underscore the potential of this compound as a building block for accessing structurally diverse and complex chemical entities.

Mechanistic Elucidation of Novel Reaction Pathways and Selectivity Control

Understanding and controlling the selectivity of reactions involving the this compound scaffold is paramount for its effective use in synthesis. The molecule presents multiple reactive sites: the C3, C4, and C5 positions of the pyridine ring, the ring nitrogen, the α-protons of the methyl group, and the double bond of the propene side chain. Achieving selectivity requires a nuanced understanding of the underlying reaction mechanisms.

Site-selective functionalization of the pyridine ring itself is a significant challenge due to the presence of multiple competing reaction sites. acs.org For instance, electrophilic aromatic substitution on the electron-deficient pyridine ring typically requires harsh conditions and often favors the C3 position. nih.gov Conversely, nucleophilic addition or metalation often targets the C2 or C4 positions. nih.gov Modern strategies to control regioselectivity include the use of N-functionalized pyridinium (B92312) salts, which can enhance reactivity and direct functionalization to the C2 and C4 positions under mild, acid-free conditions, often employing visible-light photoredox catalysis. acs.org

Mechanistic investigations, often supported by in-situ spectroscopy and theoretical calculations, are crucial for unraveling complex reaction pathways. scitechdaily.com For the β-selective reductive coupling of alkenylpyridines, mechanistic studies indicate that the reaction proceeds through a single electron transfer (SET) to the aldehyde or imine, followed by the addition of the resulting radical intermediate to the alkenylpyridine. nih.gov The Lewis acid co-catalyst is essential for activating the alkenylpyridine toward this radical addition. nih.gov

The now-obsolete reactivity-selectivity principle, which posited that more reactive species are less selective, has been superseded by more sophisticated models like Hammond's postulate to explain the relationship between reaction intermediates and selectivity. wikipedia.org In the context of this compound, controlling factors such as the choice of catalyst, base, solvent, and protecting groups can steer a reaction towards a desired constitutional isomer or stereoisomer. For example, in the alkylation of the lithiated methyl group with epoxides, additives like boron trifluoride can dramatically reduce reaction times without significantly impacting yield. nih.gov

The following table summarizes key concepts in controlling the reactivity of substituted pyridines like the title compound.

| Concept | Mechanism/Approach | Application/Significance |

| Site-Selectivity on Pyridine Ring | N-functionalization (e.g., pyridinium salts) combined with photoredox catalysis. acs.org | Directs C-H functionalization to specific positions (C2/C4) under mild conditions, avoiding mixtures of regioisomers. acs.org |

| Control of Side-Chain Reactivity | Synergistic catalysis (e.g., Lewis Acid + Photoredox). nih.gov | Enables non-classical bond formations, such as β-functionalization of the alkenyl group. nih.gov |

| Mechanistic Intermediates | Generation and study of radical cations, picolyl anions, or organometallic species. nih.govscitechdaily.com | Understanding intermediates allows for rational optimization of reaction conditions to favor specific pathways and products. |

A thorough mechanistic understanding is indispensable for designing novel, selective transformations and fully exploiting the synthetic potential of this compound.

Exploration of the Chemical Compound in Catalysis and Advanced Materials Research

Ligand Design and Application in Homogeneous Catalysis

Based on available data, the application of 3-(6-Methyl-2-pyridyl)-1-propene as a ligand in homogeneous catalysis is not a widely documented area of research. While pyridyl-containing compounds are extensively used as ligands in coordination chemistry and catalysis, specific studies detailing the use of this particular substituted propene appear to be limited.

Synthesis of Metal Complexes with this compound as a Ligand

A thorough search of scientific databases did not yield specific examples or methodologies for the synthesis of metal complexes where this compound acts as the primary ligand. The synthesis of metal complexes with pyridyl-containing ligands is a fundamental process in inorganic chemistry, typically involving the reaction of a metal salt with the ligand in a suitable solvent. However, no literature detailing this specific reaction for 2-allyl-6-methylpyridine could be located.

Catalytic Performance in Asymmetric Synthesis and Diverse Organic Transformations

There is no available research data on the catalytic performance of metal complexes derived from this compound in asymmetric synthesis or other organic transformations. The field of asymmetric synthesis often employs chiral ligands to induce enantioselectivity, but the performance of catalysts based on this specific achiral ligand has not been reported. uoa.gr

Development of Immobilized Ligand Systems for Heterogeneous Catalytic Research

The development of immobilized catalysts is a significant area of research aimed at improving catalyst recovery and reusability. rsc.orgnih.govmdpi.com General strategies often involve anchoring a homogeneous catalyst onto a solid support. rsc.org However, no studies were found that specifically describe the immobilization of this compound or its metal complexes onto a solid support for use in heterogeneous catalysis. The presence of the allyl group could theoretically offer a site for grafting onto a support material, but this application has not been documented in the reviewed literature for this compound.

Role as a Monomer in Polymer Science Research

The potential role of this compound as a monomer in polymer science is not described in the available literature. While pyridyl-functionalized polymers are of interest for various applications, including as photocatalysts and advanced materials, the synthesis of such polymers using this specific monomer has not been reported. rsc.orgrsc.org

Design and Synthesis of Novel Pyridyl-Functionalized Polymers and Copolymers

Controlled Polymerization Techniques and Architectural Control for Research Applications

There is no information available regarding the use of controlled polymerization techniques, such as anionic ring-opening polymerization or other living polymerization methods, with this compound. The allyl group on the monomer presents specific challenges for controlled polymerization, which may explain the absence of research in this area. nih.gov Consequently, no data exists on achieving specific polymer architectures using this compound.

Fundamental Studies of Polymer Architectures with Tunable Properties

The unique structure of this compound, featuring a polymerizable propene group and a coordinating 6-methyl-2-pyridyl moiety, makes it a compelling building block for polymers with tunable properties. The pendant pyridyl group can act as a ligand for metal ions, a site for hydrogen bonding, or a pH-responsive unit, thereby allowing the physical and chemical properties of the resulting polymer to be modulated by external stimuli.

Research into the polymerization of vinylpyridine derivatives has shown that both living anionic polymerization and controlled radical polymerization techniques can be employed to synthesize well-defined polymers with controlled molecular weights and narrow polydispersity. acs.orgpolymersource.ca For instance, anionic polymerization of 2-vinylpyridine (B74390) has been demonstrated to proceed via a living mechanism, yielding polymers with predictable molecular weights. scispace.com These methods are crucial for creating block copolymers where a poly(this compound) segment can be combined with other polymer blocks to generate materials with complex nanostructures and functionalities. rsc.orgacs.org

The properties of polymers derived from vinylpyridines are highly dependent on their chemical environment. Poly(vinylpyridine)s are known to be responsive to pH changes; the pyridine (B92270) nitrogen can be protonated at low pH, leading to a change in the polymer's solubility and conformation. acs.org This behavior is a key feature for the design of "smart" materials that can respond to their surroundings.

While specific experimental data on the polymerization of this compound is not extensively documented in publicly available literature, the established principles of vinylpyridine polymerization provide a strong foundation for predicting its behavior. The methyl group at the 6-position of the pyridine ring may introduce steric effects that could influence the polymerization kinetics and the coordination behavior of the resulting polymer.

Table 1: Potential Polymerization Methods for this compound and Expected Polymer Properties

| Polymerization Method | Potential Advantages | Expected Polymer Properties |

| Living Anionic Polymerization | Precise control over molecular weight and architecture (e.g., block copolymers). acs.org | Well-defined homopolymers and block copolymers with narrow molecular weight distribution. |

| Controlled Radical Polymerization (e.g., ATRP, RAFT) | Tolerance to a wider range of functional groups and reaction conditions. | Polymers with controlled architecture and the ability to incorporate various functional comonomers. acs.orgacs.org |

Precursor for Advanced Supramolecular Assemblies and Smart Materials Research

The pyridyl group in poly(this compound) is a versatile functional handle for the construction of advanced supramolecular assemblies. Supramolecular polymers are formed through non-covalent interactions such as hydrogen bonding, metal-ligand coordination, or host-guest interactions, allowing for the creation of dynamic and reversible materials. wikipedia.orgrsc.org

The nitrogen atom of the pyridine ring can act as a powerful ligand for a variety of metal ions. This coordination capability enables the formation of metallo-supramolecular polymers, where the polymer chains are cross-linked or assembled into higher-order structures through metal-ligand bonds. rsc.orgnih.gov The strength and lability of these coordination bonds can be tuned by the choice of the metal ion, leading to materials with responsive mechanical or optical properties.

Furthermore, the pyridine moiety can participate in hydrogen bonding interactions. For example, it can act as a hydrogen bond acceptor, allowing for the self-assembly of the polymer with complementary hydrogen bond donors. This approach has been used to create highly ordered supramolecular structures from other pyridine-containing polymers.

The combination of a responsive polymer backbone with the ability to form supramolecular assemblies makes poly(this compound) a promising candidate for the development of "smart" materials. These materials can exhibit tunable properties in response to external stimuli such as pH, temperature, or the presence of specific metal ions. rsc.org For instance, the disruption of metal-ligand coordination or hydrogen bonds upon a change in pH could lead to a macroscopic change in the material's properties, such as swelling, dissolution, or a change in its mechanical strength.

Table 2: Potential Supramolecular Assemblies and Smart Material Applications of Poly(this compound)

| Type of Supramolecular Assembly | Driving Interaction | Potential Smart Material Application |

| Metallo-supramolecular Polymers | Metal-ligand coordination with the pyridyl group. rsc.org | Self-healing materials, responsive gels, catalytic materials. |

| Hydrogen-bonded Assemblies | Hydrogen bonding with the pyridyl nitrogen. | Stimuli-responsive films, sensors. |

| Block Copolymer Micelles | Self-assembly of block copolymers containing a poly(this compound) segment. rsc.org | Drug delivery vehicles, nanoreactors. |

Computational and Theoretical Investigations of the Chemical Compound S Electronic Structure and Reactivity

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure Elucidation

Quantum chemical calculations are foundational to modern chemistry, providing a lens into the electronic makeup of a molecule. For a compound like 3-(6-methyl-2-pyridyl)-1-propene, which combines an aromatic pyridine (B92270) ring with an aliphatic allyl group, these calculations can reveal the distribution of electrons and predict sites of reactivity. Methods like DFT, particularly with functionals such as B3LYP, are frequently employed for pyridine derivatives to achieve a balance between computational cost and accuracy.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are key predictors of chemical reactivity.

The HOMO represents the outermost electrons and is associated with the ability to donate electrons in a reaction (nucleophilicity). For this compound, the HOMO is expected to be a π-orbital with significant electron density distributed across the electron-rich allyl double bond and the pyridine ring. The LUMO represents the lowest-energy space for an electron to occupy and is associated with the ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

In the allyl system, three p-orbitals combine to form three molecular orbitals: a low-energy bonding orbital (π₁), an intermediate non-bonding orbital (π₂), and a high-energy anti-bonding orbital (π₃*). The specific energies and contributions from the methyl-pyridyl portion of the molecule would be determined via detailed calculations.

Table 1: Representative Frontier Orbital Data for Pyridine Derivatives This table presents typical values for related pyridine compounds calculated using DFT methods, illustrating the type of data generated for this compound.

| Parameter | Representative Calculated Value | Significance |

| HOMO Energy | ~ -3.1 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | ~ -0.7 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | ~ 2.4 eV | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

The distribution of electron density within a molecule is rarely uniform. Quantum chemical calculations can quantify this through charge analysis (e.g., Mulliken population analysis) and visualize it using Molecular Electrostatic Potential (MEP) maps. An MEP map plots the electrostatic potential onto the electron density surface of the molecule, providing an intuitive guide to its reactive sites.

For this compound, the MEP map would be expected to show regions of negative potential (typically colored red or yellow), indicating electron-rich areas prone to electrophilic attack. These would be concentrated around the electronegative nitrogen atom of the pyridine ring and the π-system of the propene double bond. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms, indicating electron-poor areas susceptible to nucleophilic attack. This information is vital for predicting how the molecule will interact with other reagents.

Table 2: Illustrative Calculated Atomic Charges for a Substituted Pyridine This table shows representative Mulliken atomic charges calculated for atoms in a similar substituted pyridine structure, demonstrating the expected charge distribution.

| Atom | Representative Calculated Charge (a.u.) |

| Pyridine Nitrogen (N) | Negative (e.g., -0.4 to -0.6) |

| Aromatic Carbon (C) | Variable (slightly positive or negative) |

| Aromatic Hydrogen (H) | Positive (e.g., +0.1 to +0.2) |

| Allyl Carbon (C=C) | Slightly Negative |

| Allyl Hydrogen (H) | Positive (e.g., +0.1 to +0.15) |

Conformational Analysis and Molecular Dynamics Simulations

While 2D structures are useful, the actual properties and reactivity of a molecule are governed by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the spatial arrangements of a molecule and its behavior over time.

This compound possesses rotational freedom around the single bond connecting the pyridine ring to the propene side chain. Different rotational orientations (conformers or rotamers) will have different energies. Conformational analysis involves calculating the molecule's energy as this bond is rotated, allowing for the identification of the most stable (lowest energy) conformers and the energy barriers (torsional barriers) between them. This is critical because the dominant conformation may have different steric and electronic properties than less stable ones, influencing its reactivity and intermolecular interactions.

A molecule rarely exists in isolation. Its interactions with surrounding molecules (either of the same kind or a solvent) can significantly alter its properties. Molecular Dynamics (MD) simulations model the movements and interactions of atoms and molecules over time, providing a dynamic picture of these processes.

By simulating this compound in a virtual "box" filled with solvent molecules (e.g., water or ethanol), one can study solvation effects. These models can predict how the solvent reorganizes around the solute, identify key intermolecular interactions like hydrogen bonds between the pyridine nitrogen and protic solvents, and calculate the free energy of solvation. This information is crucial for understanding the compound's solubility and how its reactivity might change in different chemical environments.

Reaction Mechanism Predictions and Transition State Elucidation

Beyond static properties, computational chemistry can map out entire reaction pathways. For this compound, potential reactions include electrophilic addition to the allyl double bond, substitution on the pyridine ring, or coordination chemistry involving the nitrogen atom.

To study a proposed reaction, researchers computationally model the reactants, products, and any intermediates. The most critical part of this process is locating the transition state (TS)—the highest energy point along the reaction coordinate. The structure of the TS reveals the geometry of the molecules as bonds are breaking and forming. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. By comparing the activation energies of different possible pathways, chemists can predict which reaction is most likely to occur under a given set of conditions.

Energy Profiles and Kinetic Parameters for Key Transformations

Computational quantum chemistry methods, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving "this compound." These calculations allow for the determination of energy profiles for key transformations, identifying the transition states and intermediates involved. By calculating the activation energies, researchers can predict the kinetic parameters of these reactions, offering a quantitative measure of their feasibility and rates.

Table 1: Calculated Activation Energies for Postulated Reaction Steps

| Reaction Step | Catalyst System | Computational Method | Calculated Activation Energy (kcal/mol) |

| Olefin Coordination | Rh-based | DFT (B3LYP) | 5.2 |

| Hydride Migration | Rh-based | DFT (B3LYP) | 18.7 |

| CO Insertion | Rh-based | DFT (B3LYP) | 12.1 |

| H₂ Oxidative Addition | Rh-based | DFT (B3LYP) | 22.4 |

| Reductive Elimination | Rh-based | DFT (B3LYP) | 8.9 |

Note: The data in this table is illustrative and based on typical values for similar catalytic systems. Specific experimental or computational data for "this compound" would be required for precise values.

Rationalization of Observed Chemo- and Regioselectivity via Computational Models

One of the significant contributions of computational chemistry is its ability to explain and predict the selectivity of chemical reactions. For a molecule like "this compound," which possesses multiple reactive sites (the pyridine ring and the propene chain), understanding chemo- and regioselectivity is paramount.

Computational models can rationalize why a reagent preferentially attacks one functional group over another (chemoselectivity) and at a specific position within that group (regioselectivity). This is often achieved by analyzing the electronic properties, such as the distribution of molecular orbitals (e.g., HOMO and LUMO) and atomic charges, as well as steric factors. For example, in the context of electrophilic addition to the double bond, calculations can predict whether the addition will occur at the terminal or internal carbon, leading to the Markovnikov or anti-Markovnikov product. The steric hindrance imposed by the methyl-substituted pyridine ring can be quantified to explain its influence on the approach of a reactant.

Structure-Reactivity Relationship (SAR) Studies through Theoretical Approaches

Structure-Reactivity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its reactivity. Theoretical approaches are particularly well-suited for systematic SAR investigations. By computationally modifying the structure of "this compound" and calculating a set of molecular descriptors, it is possible to build quantitative structure-reactivity relationship (QSRR) models.

For example, one could systematically vary the substituent on the pyridine ring or the length of the alkenyl chain and calculate properties such as:

Electronic Descriptors: Ionization potential, electron affinity, HOMO-LUMO gap, and partial atomic charges.

Steric Descriptors: Molecular volume, surface area, and specific steric parameters.

These calculated descriptors can then be correlated with experimentally observed reaction rates or selectivities to develop predictive models. Such models are invaluable for the in-silico design of new derivatives with enhanced or tailored reactivity for specific applications.

Emerging Research Frontiers and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

The synthesis of functionalized pyridines, including 3-(6-Methyl-2-pyridyl)-1-propene, is poised for significant advancement through the adoption of flow chemistry and automated synthesis. Continuous-flow microreactor systems offer substantial advantages over traditional batch syntheses for pyridine (B92270) derivatives, including enhanced reaction speed, improved safety for exothermic processes, and higher yields. The precise control over reaction parameters such as temperature, pressure, and residence time in flow reactors can lead to optimized production and minimized byproduct formation.

Automated synthesis platforms, which have already revolutionized the creation of oligopeptides and oligonucleotides, are increasingly being applied to small molecules. These platforms could enable the rapid, iterative synthesis of derivatives of this compound, facilitating high-throughput screening for applications in drug discovery, materials science, and catalysis. By integrating flow chemistry with robotic automation, libraries of analogues could be generated by modifying the pyridine ring or the propene unit, dramatically accelerating the discovery of new functional materials and catalysts.

Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives

| Feature | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Reaction Time | Often long (hours to days) | Significantly reduced (minutes) |

| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, superior temperature control |

| Safety | Higher risk with exothermic reactions | Inherently safer due to small reaction volumes |

| Scalability | Challenging, often requires re-optimization | Straightforward by running the system for longer |

| Process Control | Limited | Precise control over parameters |

| Yield & Purity | Variable, can be lower | Often higher with fewer byproducts |

Exploration of Bio-Inspired Catalytic Systems Utilizing the Pyridyl Scaffold

The pyridine scaffold is a fundamental component in a vast array of natural products, pharmaceuticals, and functional materials due to its unique electronic properties and ability to coordinate with metals. nih.gov In the field of bio-inspired catalysis, ligands containing pyridyl groups are frequently used to mimic the active sites of metalloenzymes. The nitrogen atom in the pyridine ring acts as a potent metal-coordinating donor, stabilizing the metal center and modulating its catalytic activity. rsc.org

For this compound, the pyridyl moiety can serve as an anchor for a metal center, while the propene group provides a versatile handle for further functionalization. This allows for the construction of complex, three-dimensional ligand architectures that can create a specific microenvironment around a catalytic metal, akin to the protein scaffold in an enzyme. Such bio-inspired catalysts could be developed for a range of transformations, including selective oxidations, reductions, and carbon-carbon bond-forming reactions, operating under mild, environmentally friendly conditions.

Development of Sustainable and Environmentally Benign Synthetic Methods for the Compound

Modern organic synthesis places a strong emphasis on "green chemistry" principles to minimize environmental impact. The development of sustainable methods for synthesizing functionalized pyridines is an active area of research. nih.gov These approaches include the use of multicomponent one-pot reactions to improve atom economy, the application of green catalysts, and the use of environmentally benign solvents or even solvent-free conditions. nih.gov

Application in Interdisciplinary Research at the Interface of Organic Chemistry, Organometallics, and Materials Science

The unique bifunctional nature of this compound, possessing both a metal-coordinating pyridyl group and a polymerizable propene unit, makes it a highly attractive building block for interdisciplinary research.

Organometallic Chemistry: Pyridyl groups are well-established as effective ligands in coordination and organometallic chemistry. nih.gov The nitrogen atom can coordinate to a wide range of transition metals, such as palladium, platinum, ruthenium, and gold, to form stable complexes. nih.govmdpi.com The alkene portion of this compound can also participate in coordination to a metal center, potentially acting as a bidentate ligand. wikipedia.org These organometallic complexes could find applications as catalysts in various organic transformations, including cross-coupling reactions, hydrogenation, and polymerization. wikipedia.org For example, bis(pyridyl)allene ligands have been used to create novel precious metal complexes with applications in catalysis and medicine. rsc.orgnih.gov

Materials Science: The presence of the propene group opens the door to the synthesis of novel polymers. libretexts.orgstudymind.co.uk Through addition polymerization, this compound can act as a monomer to create polymers with pendant methyl-pyridyl groups. libretexts.orgchemguide.co.uk These functional polymers could exhibit interesting properties, such as the ability to coordinate with metal ions for applications in sensing, catalysis, or heavy metal remediation. Furthermore, pyridine-containing functional units are crucial in materials for organic light-emitting devices (OLEDs), where they can influence molecular aggregation and enhance electron mobility. rsc.org Thus, derivatives of this compound could be investigated as components in advanced electronic materials.

Table 2: Potential Interdisciplinary Applications

| Field | Application | Role of this compound |

|---|---|---|

| Organometallics | Homogeneous Catalysis | Acts as a ligand to stabilize and tune transition metal catalysts. rsc.orgnih.gov |

| Materials Science | Functional Polymers | Serves as a monomer for addition polymerization to create polypyridines. libretexts.org |

| Materials Science | Organic Electronics | Building block for materials used in OLEDs. rsc.org |

| Coordination Chemistry | Novel Metal Complexes | Forms complexes with unique geometries and electronic properties. acs.org |

Unexplored Reactivity Manifolds and Transformative Potential of this compound

While the synthesis of this compound is established, its full reactive potential remains largely untapped. The molecule contains multiple reactive sites—the pyridine ring, the methyl group, and the propene unit—offering numerous avenues for chemical transformations.

Reactions at the Propene Unit: The carbon-carbon double bond is susceptible to a wide range of classic alkene reactions, including hydrogenation, halogenation, epoxidation, and hydroboration-oxidation. More advanced transformations like olefin metathesis could be used to couple it with other alkenes, leading to more complex molecules.

Functionalization of the Pyridine Ring: Direct C-H functionalization is a powerful tool for modifying heterocyclic scaffolds. nih.gov Recent advances have enabled the selective functionalization of pyridines at positions that are traditionally difficult to access, such as the meta-position. innovations-report.com These methods could be applied to introduce new substituents onto the pyridine ring of the title compound.

Reactivity of the Methyl Group: The methyl group at the 2-position of the pyridine ring has acidic protons (picolyl protons). Deprotonation can generate a nucleophilic carbanion that can react with various electrophiles. Palladium-catalyzed allylation at such picolyl positions has been demonstrated, suggesting that the methyl group is a site for further elaboration. nih.gov

Tandem and Cascade Reactions: A particularly exciting frontier is the development of tandem reactions that engage multiple reactive sites in a single operation. For example, a one-pot reaction involving dearomatization of the pyridine ring followed by an enantioselective allylic alkylation has been reported for substituted pyridines. acs.org Such strategies could lead to the rapid construction of complex, chiral molecules from this compound.

Table 3: Summary of Potential Reactivity Manifolds

| Reactive Site | Type of Reaction | Potential Outcome |

|---|---|---|

| Propene C=C bond | Addition Polymerization | Formation of functional polypyridines. libretexts.org |

| Propene C=C bond | Olefin Metathesis | Carbon-carbon bond formation with other alkenes. |

| Pyridine Ring | Direct C-H Arylation | Synthesis of biaryl structures. mdpi.com |

| Pyridine Ring | Dearomatization/Alkylation | Access to complex 3D scaffolds. acs.org |

| Methyl Group | Deprotonation/Allylation | Elaboration of the side chain. nih.govrsc.org |

Q & A

Q. What synthetic methodologies are commonly employed for 3-(6-Methyl-2-pyridyl)-1-propene, and how do reaction parameters impact yield and purity?

The synthesis of this compound may involve coupling reactions between pyridyl precursors and propenyl derivatives. Key parameters include temperature control (to prevent side reactions), catalyst selection (e.g., palladium-based catalysts for cross-coupling), and solvent polarity. For example, analogous pyridyl compounds are synthesized via nucleophilic substitution or transition-metal-catalyzed reactions, where optimizing stoichiometry and reaction time minimizes byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are critical?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the propene backbone (δ 4.5–6.5 ppm for vinyl protons) and pyridyl substituents (aromatic protons at δ 7.0–8.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies C=C (1640–1680 cm⁻¹) and pyridyl C-N (1220–1350 cm⁻¹) stretches. Stability under analysis conditions should be monitored to avoid degradation .

Q. How is X-ray crystallography applied to determine the molecular structure of derivatives of this compound?

Single-crystal X-ray diffraction is used to resolve bond lengths, angles, and spatial arrangements. For example, SHELXL software refines structural parameters, with critical metrics like R factor (<0.05) and data-to-parameter ratio (>15:1) ensuring accuracy. Crystal growth requires slow evaporation of volatile solvents, and low-temperature data collection (e.g., 293 K) reduces thermal motion artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data during the synthesis of this compound?

Discrepancies in splitting patterns or chemical shifts may arise from conformational isomerism or solvent effects. Employing 2D NMR (e.g., COSY, HSQC) clarifies coupling relationships, while variable-temperature NMR can distinguish dynamic processes. Deuterated solvents (e.g., DMSO-d₆) and internal standards (e.g., TMS) improve reproducibility. Cross-validation with computational NMR predictions (DFT) aids interpretation .

Q. What computational methods are recommended to study the electronic properties of this compound in catalysis?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular docking simulations assess interactions with transition metals, while electrostatic potential maps highlight nucleophilic/electrophilic sites. Software like Gaussian or ORCA is used, with solvent effects incorporated via PCM models .

Q. What challenges arise in designing enantioselective synthesis pathways for chiral derivatives of this compound?

Achieving enantiocontrol requires chiral catalysts (e.g., BINAP-ligated palladium) or auxiliaries. Steric hindrance from the pyridyl group complicates asymmetric induction. Kinetic resolution or chiral chromatography (e.g., HPLC with amylose columns) may separate enantiomers. Monitoring enantiomeric excess (ee) via circular dichroism (CD) or chiral shift reagents ensures fidelity .

Q. How does the pyridyl group in this compound influence its coordination chemistry with transition metals?

The pyridyl nitrogen acts as a Lewis base, forming stable complexes with metals like Pd(II), Cu(I), or Ru(II). X-ray studies of analogous compounds show bidentate or monodentate binding modes, depending on steric and electronic factors. Cyclic voltammetry reveals redox activity, while UV-Vis spectroscopy tracks metal-to-ligand charge transfer (MLCT) bands .

Methodological Notes

- Stability and Storage : Store this compound under inert gas (N₂/Ar) at −20°C to prevent oxidation. Use amber vials to avoid photodegradation .

- Biological Activity Screening : Adapt high-throughput assays (e.g., microplate readers) to evaluate antimicrobial or enzyme-modulating effects, referencing protocols for structurally related pyridyl amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.